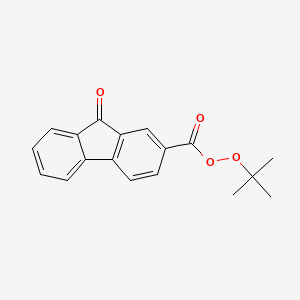
Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate: is a chemical compound with a complex structure that includes a fluorene backbone, a tert-butyl group, and a carboperoxoate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboperoxoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or ethers.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the carboperoxoate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and potential biological effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl 9-oxo-9H-fluorene-4-carboxylate
- Tert-butyl 9-oxo-9H-fluorene-2-carboxylate
- Tert-butyl 9-oxo-9H-fluorene-3-carboxylate
Uniqueness: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is unique due to the presence of the carboperoxoate group, which imparts distinct chemical reactivity and potential applications in oxidative stress research. The position of the carboperoxoate group on the fluorene backbone also influences its chemical behavior and interactions with other molecules.
Propriétés
| 94630-66-7 | |
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
tert-butyl 9-oxofluorene-2-carboperoxoate |
InChI |
InChI=1S/C18H16O4/c1-18(2,3)22-21-17(20)11-8-9-13-12-6-4-5-7-14(12)16(19)15(13)10-11/h4-10H,1-3H3 |
Clé InChI |
MGQWBZUGSZVOOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
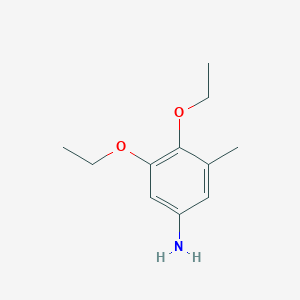
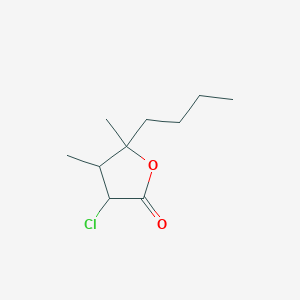
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)


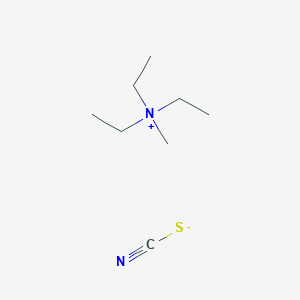

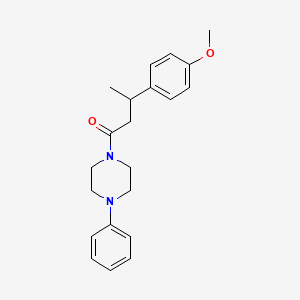
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
